(2Z)-3-benzyl-N-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide
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Overview
Description
(2Z)-3-benzyl-N-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide is a complex organic compound characterized by its unique thiazinane ring structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-benzyl-N-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide typically involves the condensation of appropriate amines and aldehydes, followed by cyclization and functional group modifications. One common method involves the reaction of benzylamine with ethyl 2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylate under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-benzyl-N-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the imino and carbonyl groups.
Substitution: Nucleophilic substitution reactions can be performed to replace specific functional groups with others, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of suitable bases or catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
(2Z)-3-benzyl-N-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of (2Z)-3-benzyl-N-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Ethyl (2Z)-[(4-methoxyphenyl)imino]acetate: Shares the (4-methoxyphenyl)imino group and exhibits similar reactivity.
Methyl (2Z)-2-[(4-methoxyphenyl)imino]-4-(4-nitrophenyl)-4-oxobutanoate: Contains a similar imino group and undergoes comparable chemical reactions.
(2Z)-N-(3-chlorophenyl)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidine-3-carbothioamide: Features a thiazolidine ring and similar functional groups.
Uniqueness
(2Z)-3-benzyl-N-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and potential biological activities
Properties
Molecular Formula |
C21H23N3O3S |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
3-benzyl-N-ethyl-2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C21H23N3O3S/c1-3-22-20(26)18-13-19(25)24(14-15-7-5-4-6-8-15)21(28-18)23-16-9-11-17(27-2)12-10-16/h4-12,18H,3,13-14H2,1-2H3,(H,22,26) |
InChI Key |
YZGKPAHIMSMZGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1CC(=O)N(C(=NC2=CC=C(C=C2)OC)S1)CC3=CC=CC=C3 |
Origin of Product |
United States |
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